3-Aminoindolin-2-one
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Overview
Description
3-Aminoindolin-2-one is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Biologically Active Compounds : 3-Aminoindolin-2-one is used in the synthesis of biologically active compounds, including 3′,4′-dihydrospiro[pyrrol-3,2′-oxindoles], which potentially have significant biological activity (Wang, Song, Xu, Dong, & Liu, 2015).
Catalytic Asymmetric Construction : It is involved in catalytic asymmetric constructions, such as in the synthesis of chiral 3-aminoindolines, which show notable antitumor activities. The chiral nature of these compounds significantly impacts their antitumor effectiveness (Wang, Fan, Xiong, Chen, Fang, Tan, Lu, & Xiao, 2022).
Methodology in Organic Synthesis : The compound is used in various organic synthesis methodologies, such as the switchable synthesis of 2-Methylene-3-aminoindolines and 2-Methyl-3-aminoindoles, demonstrating its versatility in creating different chemical structures (Wang, Zhang, & Li, 2022).
DNA Alkylation for Cancer Treatment : this compound derivatives have been studied for their ability to bind and alkylate DNA, particularly in cancer research. This DNA alkylation affects the expression of important genes like the protooncogene c-myc, providing insights for the development of new anticancer drugs (Nelson, Ferguson, & Denny, 2005).
Photorelease of Neuroactive Compounds : In neuroscientific research, derivatives of this compound have been used for the rapid photorelease of neuroactive amino acids, such as L-glutamate, in biological experiments (Papageorgiou, Ogden, & Corrie, 2004).
Antitumor Activity : Specific derivatives of this compound have shown significant antitumor activity, indicating their potential as drug candidates for cancer treatment (Chou, Tsai, Hsu, Wang, Way, Huang, Lin, Qian, Dong, Lee, Huang, & Kuo, 2010).
Mechanism of Action
Target of Action
It’s known that indolin-2-one derivatives have demonstrated diverse pharmacological properties , suggesting that they may interact with multiple targets.
Mode of Action
It’s known that the compound undergoes irreversible oxidation and reduction processes . The final products of these processes are proposed to be 3-aminoindolin-2-one and thiourea moieties .
Biochemical Pathways
The compound is known to be involved in electrochemical processes . The generation of isatin and thiourea moieties as the final oxidation products was proposed .
Pharmacokinetics
The compound is synthesized through a hydrogenation reduction process , which could potentially influence its bioavailability.
Result of Action
It’s known that the compound undergoes irreversible oxidation and reduction processes , which could potentially lead to various molecular and cellular changes.
Action Environment
The synthesis of the compound involves a hydrogenation reduction process , which could potentially be influenced by environmental conditions.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 3-Aminoindolin-2-one has been observed to undergo irreversible oxidation and reduction processes . The final products of these processes are proposed to be this compound and thiourea moieties . This suggests that this compound can interact with various enzymes and proteins during these processes .
Cellular Effects
This compound and its derivatives have shown potential anti-inflammatory activity in cellular processes . They have been observed to inhibit nitric oxide production related to inflammation, suppress the production of TNF-α and IL-6 in a concentration-dependent manner, and affect mRNA expression . This indicates that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It has been proposed that this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its irreversible oxidation and reduction processes suggest potential changes in its effects over time .
Metabolic Pathways
Its involvement in oxidation and reduction processes suggests it may interact with certain enzymes or cofactors .
Properties
IUPAC Name |
3-amino-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-7-5-3-1-2-4-6(5)10-8(7)11/h1-4,7H,9H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOURBIFKJIEMRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117069-75-7 |
Source
|
Record name | 3-Amino-1,3-dihydro-2H-indol-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the potential applications of 3-Aminoindolin-2-one derivatives in organic synthesis?
A1: 3-Aminoindolin-2-ones serve as valuable building blocks in organic synthesis. For instance, they readily participate in cascade reactions with enones or enals, leading to the formation of 3′,4′-dihydrospiro[pyrrol-3,2′-oxindoles]. [, ] This reaction proceeds through a Michael addition followed by cyclization, offering an efficient route to these spirocyclic compounds.
Q2: How can the structure of this compound be modified for potential biological activity?
A2: Research demonstrates that the 3-position of this compound can be functionalized with various groups like benzyloxyaminyl. [] This modification is achievable through reactions involving specifically designed O-benzyloxime ether substituted amidocyclohexadienes. This suggests that structural changes at the 3-position can influence the reactivity and potentially lead to derivatives with interesting biological properties.
Q3: What analytical techniques are employed to study reactions involving this compound?
A3: Researchers utilize a combination of techniques to study reactions involving this compound and its derivatives. Electron Paramagnetic Resonance (EPR) spectroscopy is used to observe reaction intermediates, providing insight into the reaction mechanism. [] Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) is employed to analyze the final products and identify their structures. [] These techniques provide complementary information about the reaction progress and product formation.
Q4: What are the challenges associated with synthesizing this compound derivatives containing specific functional groups?
A4: Synthesizing this compound derivatives with specific functional groups, such as O-trityloxime ethers, presents challenges. [] While the initial cyclization to form the desired alkoxylaminyl radical can occur, it is often followed by rapid beta-scission. This leads to the release of stable radicals like trityl and formation of byproducts like 3-nitrosoindolin-2-one derivatives. Therefore, controlling the reactivity and stability of intermediates is crucial for successful synthesis.
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